molecular formula C20H20N4O2S2 B2390599 N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide CAS No. 392296-26-3

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Cat. No.: B2390599
CAS No.: 392296-26-3
M. Wt: 412.53
InChI Key: CSYUNXASZYFTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[2-(3,5-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a 1,3,4-thiadiazole derivative with a molecular weight of 410.5 g/mol (C₂₀H₁₈N₄O₂S₂). Key features include:

  • A 3-methylbenzamide group at position 2 of the thiadiazole ring.
  • A sulfanyl-ethyl linker substituted with a 3,5-dimethylanilino moiety at position 3.
  • Moderate lipophilicity (XLogP3 = 3.9) and hydrogen-bonding capacity (1 donor, 6 acceptors) .

Properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-12-5-4-6-15(8-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-9-13(2)7-14(3)10-16/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYUNXASZYFTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H22N4O2S
Molecular Weight378.51 g/mol
LogP3.1191
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2
Polar Surface Area77.564 Ų

Research indicates that compounds containing the thiadiazole moiety exhibit various biological activities, including:

  • Inhibition of Monoamine Oxidase (MAO) : Studies have shown that thiadiazole derivatives can inhibit MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters. For instance, a related compound demonstrated an IC50 value of 0.060 µM against MAO-A, indicating potent inhibitory activity .
  • Adenosine Receptor Antagonism : Thiadiazole derivatives have been identified as adenosine receptor antagonists. A study highlighted that certain thiadiazole-based compounds showed significant affinity for adenosine receptors, with some achieving K(i) values as low as 7 nM .

Anticancer Activity

Several studies have reported the anticancer potential of thiadiazole derivatives:

  • In vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. For example, compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cells .
  • Mechanistic Insights : The anticancer activity is often attributed to the compounds' ability to induce apoptosis and inhibit cell proliferation through modulation of kinase pathways .

Insecticidal Activity

Research has also evaluated the insecticidal properties of thiadiazole compounds. A related study found that certain derivatives were effective against pests such as Spodoptera littoralis, suggesting potential applications in agricultural pest control .

Case Studies and Research Findings

  • MAO Inhibition Study : A recent investigation into a series of thiadiazole compounds revealed that specific substitutions on the thiadiazole ring significantly influenced MAO inhibitory activity. The most potent compound exhibited an IC50 value of 0.060 µM against MAO-A .
  • Adenosine Receptor Affinity : In a study focusing on structure-affinity relationships, it was found that modifications on the benzamide group could enhance binding affinity to adenosine receptors, with some derivatives showing selective antagonism .
  • Anticancer Efficacy : In vitro assays demonstrated that thiadiazole derivatives could inhibit the growth of various cancer cell lines with IC50 values ranging from 0.08 µM to over 1 µM depending on the specific structure and substituents present .

Scientific Research Applications

Synthesis Overview

  • Formation of Thiadiazole : The initial step often involves the reaction of hydrazine derivatives with carbon disulfide to form thiadiazole intermediates.
  • Functionalization : Subsequent reactions introduce the 3,5-dimethylaniline group through nucleophilic substitution.
  • Final Coupling : The final product is obtained through coupling reactions that link the thiadiazole to the benzamide structure.

Anticancer Potential

Recent studies have highlighted the anticancer properties of N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating various signaling pathways such as those involving caspases and reactive oxygen species (ROS) generation .
  • Cell Line Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines including breast (BT474) and lung (NCI-H226) cancer cells, achieving IC50 values below 100 μM .
Cell LineIC50 (μM)
BT474< 100
NCI-H226< 100
HEK293Moderate

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential as a 5-lipoxygenase inhibitor, which is relevant in inflammatory conditions. Molecular docking studies suggest that it can effectively bind to the active site of this enzyme, potentially leading to reduced inflammation .

Study 1: Anticancer Activity Evaluation

In a comprehensive study conducted on various synthesized thiadiazole derivatives, this compound exhibited potent anticancer activity. The study utilized MTT assays to evaluate cell viability and demonstrated that the compound significantly inhibited cell growth in treated cultures compared to controls .

Study 2: Molecular Docking Analysis

A molecular docking study was performed to assess the binding affinity of this compound to 5-lipoxygenase. Results indicated strong interactions with key amino acid residues at the enzyme's active site, suggesting its potential as a lead compound for developing anti-inflammatory drugs .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares the 1,3,4-thiadiazole core with analogs in (e.g., compounds 5e–5m ), but differs in substituents:

  • R₁ (Position 2): The 3-methylbenzamide group contrasts with acetamide derivatives (e.g., 5e: 2-(5-isopropyl-2-methylphenoxy)acetamide). Benzamide groups may enhance aromatic interactions in biological targets compared to aliphatic acetamides.
  • R₂ (Position 5): The 3,5-dimethylanilino-thioethyl group differs from phenoxy (e.g., 5k: 2-methoxyphenoxy) or benzylthio (e.g., 5h: benzylthio) substituents.

Physicochemical Properties

  • Melting Points : While exact data for the target compound is unavailable, analogs in show melting points ranging from 132–170°C. The presence of rigid aromatic groups (e.g., benzamide) in the target suggests a higher melting point compared to aliphatic analogs like 5g (melting point: 168–170°C) .
  • Lipophilicity : The XLogP3 of 3.9 indicates moderate lipophilicity, comparable to benzylthio derivatives (e.g., 5h ) but lower than chlorobenzyl analogs (e.g., 5e ) due to reduced halogen content .

Anticancer Potential

  • : Thiadiazole derivatives with 3,4,5-trimethoxyphenyl groups (e.g., 8e) showed 55.71% inhibition against PC3 prostate cancer cells at 5 μM. The target compound’s 3,5-dimethylanilino group may enhance cytotoxicity due to increased lipophilicity and membrane permeability .
  • : Planar thiadiazole derivatives with intramolecular hydrogen bonds exhibit fungicidal/insecticidal activity. The target’s C–H···N hydrogen bonds (inferred from structural analogs) could stabilize interactions with enzyme active sites .

Pesticidal and Enzymatic Interactions

  • : Tebuthiuron (a thiadiazole urea derivative) is a commercial herbicide. The target’s benzamide group may offer selective herbicidal activity by mimicking natural substrates of plant enzymes .
  • : XCT790, a trifluoromethyl-thiadiazole derivative, acts as an estrogen-related receptor α inverse agonist. The target’s 3-methylbenzamide group could similarly modulate nuclear receptors .

Key Differentiators

  • Hydrogen-Bonding Capacity: With only one H-bond donor, the target compound may exhibit better membrane penetration than analogs with multiple donors (e.g., 5l: 2-methoxyphenoxy) .

Preparation Methods

Cyclodehydration of Thiosemicarbazide with Carboxylic Acid Derivatives

The 1,3,4-thiadiazole ring is synthesized via cyclodehydration using phosphorus oxychloride (POCl₃) as the cyclizing agent.

Procedure :

  • Substrate Preparation : Aromatic carboxylic acid (e.g., 2-mercaptobenzoic acid) is treated with thiosemicarbazide in POCl₃ at 80–90°C for 1 hour.
  • Cyclization : The intermediate thioacylhydrazide undergoes intramolecular dehydrative cyclization to form 5-aryl-1,3,4-thiadiazol-2-amine.
  • Workup : Basification with NaOH (pH 8) precipitates the product, which is recrystallized from methanol (yield: 75–83%).

Mechanistic Insight :
POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating the elimination of water and promoting ring closure.

Functionalization of the Thiadiazole Core

Introduction of the Sulfanyl-Oxoethyl Side Chain

The 5-position of the thiadiazole undergoes nucleophilic substitution with 2-chloroacetamide derivatives.

Stepwise Protocol :

  • Synthesis of 2-(3,5-Dimethylanilino)acetyl Chloride :
    • 3,5-Dimethylaniline is acylated with chloroacetyl chloride in anhydrous THF, followed by thionyl chloride (SOCl₂) treatment to generate the acid chloride.
  • Nucleophilic Substitution :
    • 5-Sulfanyl-1,3,4-thiadiazol-2-amine reacts with 2-(3,5-dimethylanilino)acetyl chloride in THF at 0–5°C.
    • Sodium bicarbonate neutralizes liberated HCl, and the product is purified via flash chromatography (hexane/ethyl acetate).

Key Parameters :

  • Temperature control (<5°C) minimizes side reactions.
  • Anhydrous conditions prevent hydrolysis of the acid chloride.

Acylation with 3-Methylbenzoyl Chloride

Coupling Reaction at the 2-Amino Position

The final acylation introduces the 3-methylbenzamide group.

Optimized Conditions :

  • Activation of Carboxylic Acid : 3-Methylbenzoic acid is converted to its acid chloride using oxalyl chloride and catalytic DMF.
  • Acylation :
    • The thiadiazole intermediate is treated with 3-methylbenzoyl chloride in THF under nitrogen.
    • Triethylamine (Et₃N) is added to scavenge HCl, enhancing reaction efficiency.
  • Purification : Recrystallization from methanol yields the final product as a white solid (mp: 275–276°C).

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆) : δ 12.64 (s, 1H, NH), 7.94 (m, 2H, Ar-H), 7.54–7.51 (m, 3H, Ar-H), 2.22 (s, 3H, CH₃).
  • FT-IR : 1686 cm⁻¹ (C=O stretch), 1552 cm⁻¹ (N-H bend).

Critical Analysis of Synthetic Routes

Comparative Evaluation of Methodologies

Parameter Cyclodehydration Nucleophilic Substitution Acylation
Yield (%) 75–83 68–72 80–85
Reaction Time (h) 1 2 3
Purification Method Recrystallization Flash Chromatography Recrystallization

Key Observations :

  • POCl₃-mediated cyclization offers high yields but requires stringent moisture control.
  • Flash chromatography improves purity in substitution steps but increases solvent usage.

Mechanistic Considerations and Side Reactions

Competing Pathways in Thiadiazole Formation

  • Hydrolysis of Intermediate : Excess water during workup may hydrolyze the thioacylamidine intermediate, reducing yield.
  • Radical Initiation : Carbamoyl anions (from DMF deprotonation) may initiate radical pathways, leading to dimeric byproducts.

Mitigation Strategies :

  • Use of inert atmosphere (N₂/Ar) during cyclization.
  • Gradual addition of basifying agents to prevent localized pH spikes.

Scalability and Industrial Applicability

Process Optimization for Large-Scale Synthesis

  • Continuous Flow Reactors : Enhance heat transfer during exothermic acylation steps.
  • Solvent Recovery : Ethyl acetate from flash chromatography can be recycled via distillation.

Economic Analysis :

  • Raw Material Cost: ~$120/kg (estimated for 1 kg batch).
  • POCl₃ contributes 40% of total material cost, necessitating alternative cyclizing agents (e.g., PCl₅).

Q & A

Q. What are the key synthetic steps and critical parameters for synthesizing N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide?

Methodological Answer: The synthesis involves multi-step organic reactions:

Heterocyclization : React 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with a carbonyl-containing reagent (e.g., 4-methylthio benzaldehyde) in toluene under reflux, with water removed via azeotropic distillation .

Alkylation : Introduce sulfanylacetic acid derivatives using alkylating agents (e.g., chloroacetamide derivatives) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .

Purification : Crystallize the product from acetone or ethanol, monitored by TLC (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, acetonitrile/water gradient) .
Critical Parameters :

  • Solvent choice (polar aprotic solvents enhance nucleophilic substitution).
  • Temperature control (prevents side reactions like oxidation).
  • Reaction time (5–8 hours for heterocyclization, 2–4 hours for alkylation).

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., C–H···N) and planar configurations (r.m.s. deviation <0.15 Å for non-H atoms) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm).
    • IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and thiadiazole ring (C–N, ~1520 cm⁻¹) stretches .
  • Chromatography : TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (retention time ~12 min) ensure >95% purity .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Testing :
    • MIC Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
    • Time-Kill Curves : Assess bactericidal effects over 24 hours .
  • Enzyme Inhibition :
    • Kinase Assays : Measure IC₅₀ via fluorescence polarization (e.g., EGFR kinase inhibition at 10 µM) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Comparative Dose-Response Analysis : Re-test the compound under standardized conditions (e.g., fixed pH 7.4, 37°C) to eliminate variability .
  • Target Validation : Use CRISPR-edited cell lines to confirm specificity (e.g., knockout models for suspected targets like DHFR) .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan software) to identify trends obscured by small sample sizes .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with targets (e.g., DNA gyrase) using a grid box of 60 × 60 × 60 Å and Lamarckian GA parameters .
  • MD Simulations (GROMACS) : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess complex stability (RMSD <2.0 Å) .
  • ADMET Prediction (SwissADME) : Estimate logP (~3.5), bioavailability (F ~30%), and CYP450 inhibition risks .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), temperature (50–90°C), and catalyst (e.g., K₂CO₃ vs. Et₃N) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 8 hours to 30 minutes (80°C, 300 W) with 15% yield improvement .
  • In-Line Analytics (ReactIR) : Monitor reaction progress in real-time to terminate at peak product concentration .

Q. What strategies enable diversification of the thiadiazole scaffold for SAR studies?

Methodological Answer:

  • Parallel Synthesis : Use diverse alkylating agents (e.g., bromoacetophenones, iodoacetamides) to generate 50+ derivatives .
  • Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuSO₄/sodium ascorbate, 50°C) .
  • Fragment-Based Design : Combine thiadiazole cores with pharmacophores (e.g., sulfonamides, benzimidazoles) using Suzuki-Miyaura cross-coupling .

Q. How do structural modifications influence solubility and bioavailability?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., –OH, –COOH) via ester hydrolysis (NaOH/EtOH, 60°C) to reduce logP from 3.5 to 2.0 .
  • Prodrug Design : Mask carboxyl groups as ethyl esters (using DCC/DMAP coupling) to enhance intestinal absorption .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (200 nm size, PDI <0.1) to improve aqueous solubility 10-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.